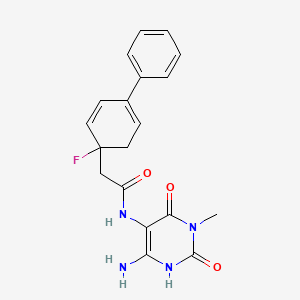![molecular formula C10H8BrClF3N B12845606 N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride CAS No. 913962-14-8](/img/structure/B12845606.png)
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is an organic compound with the molecular formula C10H8BrClF3N. This compound is characterized by the presence of a bromoethyl group attached to a phenyl ring, which is further connected to a trifluoroacetimidoyl chloride moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2-(1-bromoethyl)aniline with trifluoroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the imidoyl chloride. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and minimizes the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The imidoyl chloride moiety can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may result in the formation of a corresponding ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoroacetimidoyl chloride moiety can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(1-Chloroethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- N-[2-(1-Iodoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride
- N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetamide
Uniqueness
N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro and iodo analogs. The trifluoroacetimidoyl chloride moiety also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
913962-14-8 |
|---|---|
Molekularformel |
C10H8BrClF3N |
Molekulargewicht |
314.53 g/mol |
IUPAC-Name |
N-[2-(1-bromoethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H8BrClF3N/c1-6(11)7-4-2-3-5-8(7)16-9(12)10(13,14)15/h2-6H,1H3 |
InChI-Schlüssel |
QPICXHIXADBODX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1N=C(C(F)(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



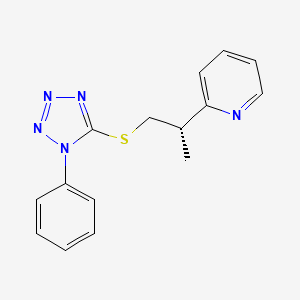
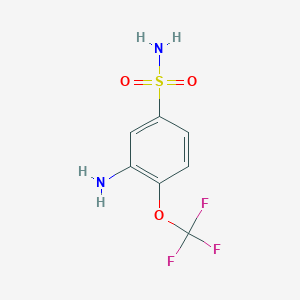
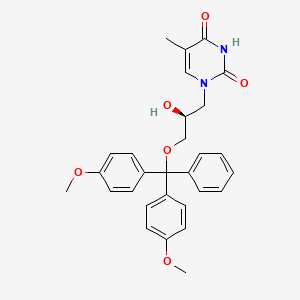
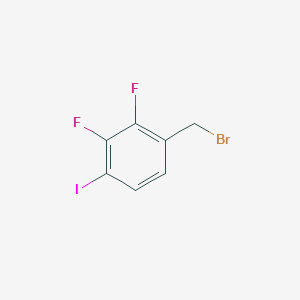
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
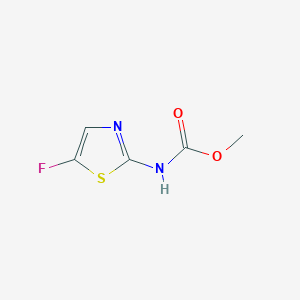

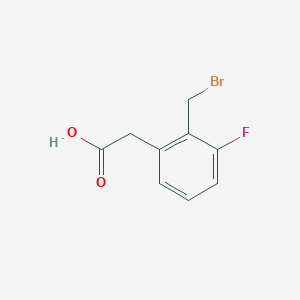
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)


![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
